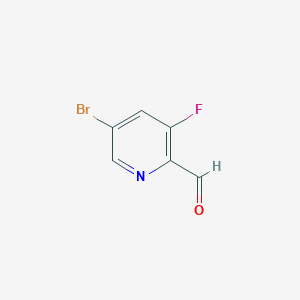

5-Bromo-3-fluoropyridine-2-carboxaldehyde

Description

5-Bromo-3-fluoropyridine-2-carboxaldehyde (CAS: 669066-93-7) is a halogenated pyridine derivative featuring a bromo group at position 5, a fluoro group at position 3, and a carboxaldehyde functional group at position 2. This compound is structurally significant due to its electron-withdrawing substituents, which enhance the electrophilicity of the aldehyde group, making it a versatile intermediate in organic synthesis. Common applications include its use in pharmaceutical and agrochemical research, particularly in cross-coupling reactions and as a precursor for heterocyclic scaffolds .

Properties

IUPAC Name |

5-bromo-3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJBEFQVVXDCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-93-7 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoropyridine-2-carboxaldehyde typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-fluoropyridine-2-carboxaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoropyridine-2-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of 5-Bromo-3-fluoropyridine-2-carboxylic acid.

Reduction: Formation of 5-Bromo-3-fluoropyridine-2-methanol.

Scientific Research Applications

Chemistry

5-Bromo-3-fluoropyridine-2-carboxaldehyde serves as a building block in the synthesis of more complex organic molecules. It is utilized in:

- Synthesis of Heterocyclic Compounds: The compound acts as an intermediate in the preparation of various heterocyclic compounds, which are crucial in medicinal chemistry.

Biology

In biological research, this compound is significant for:

- Development of Pharmaceutical Intermediates: It is involved in synthesizing active pharmaceutical ingredients (APIs) that exhibit biological activity.

- Investigating Biological Pathways: Researchers utilize it to study the mechanisms of action of specific receptors, aiding in understanding complex biological processes .

Medicine

This compound has potential applications in:

- Pharmaceutical Development: It plays a crucial role in developing targeted therapies for diseases, including cancer .

- Diagnostic Tools: This compound can be formulated into diagnostic agents, enhancing test sensitivity and specificity in medical diagnostics .

Industry

The compound is also valuable in industrial applications:

- Agrochemicals Production: It can be explored for its potential as a pesticide or herbicide, contributing to safer agricultural practices .

- Material Science: The compound is utilized in developing advanced materials, particularly polymers with specific properties for electronics and coatings .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Building block for complex organic molecules | Key in heterocyclic compound synthesis |

| Biology | Pharmaceutical intermediates | Important for drug development |

| Medicine | Targeted therapies and diagnostic tools | Enhances medical diagnostics |

| Industry | Agrochemicals and advanced materials | Focus on safety and effectiveness |

Case Studies

-

Pharmaceutical Development:

- A study demonstrated that derivatives of this compound exhibited potent anticancer activity. Researchers synthesized various analogs to evaluate their efficacy against cancer cell lines, highlighting the compound's utility in drug discovery.

- Agricultural Chemistry:

- Material Science Innovations:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropyridine-2-carboxaldehyde depends on its specific application. In chemical reactions, the presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound. The aldehyde group can undergo nucleophilic addition reactions, while the halogen atoms can participate in substitution and coupling reactions. The molecular targets and pathways involved vary based on the specific reaction or application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2-fluoropyridine-3-carboxaldehyde (CAS: 875781-15-0)

- Structural Differences : The aldehyde group is at position 3, with bromo at position 5 and fluoro at position 2.

- Applications : Used as a pesticide and pharmaceutical intermediate, similar to the target compound, but its regiochemistry may favor distinct reaction pathways (e.g., nucleophilic aromatic substitution) .

5-Bromo-3-fluoro-2-methoxypyridine

- Structural Differences : Replaces the aldehyde group with a methoxy (-OCH₃) group.

- Reactivity : The methoxy group is electron-donating, decreasing ring electrophilicity and stabilizing the structure. This makes it less reactive in aldehyde-mediated condensations but more suitable as a directing group in metal-catalyzed reactions.

- Applications : Likely used in ligand synthesis or as a building block for methoxy-containing pharmaceuticals .

5-Bromo-2-chloro-3-fluoropyridine

- Structural Differences : Substitutes the aldehyde with a chloro group.

- Reactivity : Chlorine acts as a superior leaving group, enabling participation in Ullmann or nucleophilic substitution reactions.

- Applications : Valuable in synthesizing trihalopyridines for materials science or as intermediates in herbicide development .

5-Bromo-6-fluoropyridin-2-amine (CAS: 944401-65-4)

- Structural Differences : Replaces the aldehyde with an amine (-NH₂) group, with bromo at position 5 and fluoro at position 6.

- Reactivity : The amine group introduces nucleophilicity, enabling participation in amidation or coordination chemistry.

- Applications: Potential use in drug discovery, particularly for kinase inhibitors or metal-organic frameworks .

5-Bromo-2-(trifluoromethyl)-4-pyridinecarboxaldehyde (CAS: 944904-60-3)

- Structural Differences : Features a trifluoromethyl (-CF₃) group at position 2 and aldehyde at position 4.

- Reactivity : The strong electron-withdrawing -CF₃ group increases the aldehyde’s electrophilicity, enhancing reactivity in condensations.

- Applications : Suitable for synthesizing fluorinated bioactive molecules or materials with enhanced metabolic stability .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|---|

| 5-Bromo-3-fluoropyridine-2-carboxaldehyde | 669066-93-7 | C₆H₃BrFNO | ~220 | Br (C5), F (C3), CHO (C2) | Pharmaceuticals, cross-coupling |

| 5-Bromo-2-fluoropyridine-3-carboxaldehyde | 875781-15-0 | C₆H₃BrFNO | ~220 | Br (C5), F (C2), CHO (C3) | Pesticide intermediates |

| 5-Bromo-3-fluoro-2-methoxypyridine | N/A | C₆H₅BrFNO | ~221 | Br (C5), F (C3), OCH₃ (C2) | Ligand synthesis |

| 5-Bromo-2-chloro-3-fluoropyridine | N/A | C₅H₂BrClFN | ~225 | Br (C5), Cl (C2), F (C3) | Herbicide intermediates |

| 5-Bromo-6-fluoropyridin-2-amine | 944401-65-4 | C₅H₄BrFN₂ | 191 | Br (C5), F (C6), NH₂ (C2) | Kinase inhibitors |

| 5-Bromo-2-(trifluoromethyl)-4-pyridinecarboxaldehyde | 944904-60-3 | C₇H₃BrF₃NO | ~274 | Br (C5), CF₃ (C2), CHO (C4) | Fluorinated pharmaceuticals |

Key Research Findings

- Electronic Effects : The target compound’s bromo and fluoro groups create a polarized pyridine ring, directing electrophilic attacks to the aldehyde-bearing position .

- Synthetic Utility : Compared to 5-Bromo-2-fluoropyridine-3-carboxaldehyde, the target compound’s regiochemistry favors Suzuki-Miyaura couplings due to better accessibility of the bromo leaving group .

- Stability : Compounds with electron-withdrawing groups (e.g., -CF₃ in CAS 944904-60-3) exhibit higher thermal stability but lower solubility in polar solvents compared to the target compound .

Biological Activity

5-Bromo-3-fluoropyridine-2-carboxaldehyde is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 203.998 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its unique chemical properties and biological interactions.

The compound's structure can be represented as follows:

- IUPAC Name : 5-bromo-3-fluoropyridine-2-carbaldehyde

- CAS Number : 875781-15-0

- Molecular Formula :

- Molecular Weight : 203.998 g/mol

- InChI Key : MUYVOGAJRCBWCY-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antibiotics .

- Inhibition of Bradykinin Receptors : The compound has been studied for its role as a bradykinin B1 receptor antagonist, which is significant in pain management and inflammatory conditions. It has shown promise in reducing pain associated with bradykinin-mediated pathways .

- Photoluminescent Applications : As an intermediate in the synthesis of organometallic complexes, it is utilized in photoluminescent materials, which are important in various applications including OLEDs (Organic Light Emitting Diodes) and dye-sensitized solar cells .

- Synthesis of Bioactive Compounds : The compound serves as a building block in the synthesis of various bioactive molecules, including those aimed at treating insomnia through modulation of adenosine receptors .

Antimicrobial Activity

A study conducted on the antimicrobial effects of halogenated pyridine derivatives indicated that this compound displayed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Bradykinin B1 Receptor Antagonism

In a pharmacological study, the efficacy of this compound as a bradykinin B1 receptor antagonist was evaluated using animal models. The results indicated a statistically significant reduction in pain responses when administered prior to inflammatory stimuli.

| Treatment Group | Pain Response (Mean ± SD) |

|---|---|

| Control | 8.5 ± 1.2 |

| Compound Administered | 4.0 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.